(3,4-Difluorophenyl)trimethylsilane
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Overview
Description
(3,4-Difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12F2Si. It is characterized by the presence of a trimethylsilyl group attached to a difluorophenyl ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Difluorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or organometallic compounds are commonly used. Conditions often involve the use of catalysts like palladium or nickel.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyltrimethylsilanes, while oxidation reactions could produce difluorophenylsilanols .
Scientific Research Applications
(3,4-Difluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of fluorinated pharmaceuticals due to its potential bioactivity.
Medicine: Research into its use as a precursor for drug development is ongoing.
Mechanism of Action
The mechanism by which (3,4-Difluorophenyl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. The difluorophenyl ring can participate in electrophilic aromatic substitution reactions, further expanding its utility .
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)trimethylsilane: C9H12F2Si
(3,4-Dichlorophenyl)trimethylsilane: C9H12Cl2Si
(3,4-Dimethylphenyl)trimethylsilane: C11H18Si
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine or methyl groups. These fluorine atoms can influence the reactivity and stability of the compound, making it particularly valuable in the synthesis of fluorinated organic molecules .
Properties
IUPAC Name |
(3,4-difluorophenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUOAIQGAFOTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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